Propan-2-yl 5-carbamoyl-2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isopropyl ester, an aminocarbonyl group, and a pyrazolo[1,5-a]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[[(7-AMINOPYRAZOLO[1,5-A]PYRIMIDIN-5-YL)AMINO]METHYL]PIPERIDIN-3-OL: This compound shares the pyrazolo[1,5-a]pyrimidine core and has similar biological activities.
3-{3-AMINOCARBONYL-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}PROPANOIC ACID: Another compound with a similar core structure but different functional groups.
Uniqueness
ISOPROPYL 5-(AMINOCARBONYL)-2-{[(5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H21N5O4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-8(2)28-19(27)13-11(5)14(15(20)25)29-18(13)23-17(26)12-7-21-24-10(4)6-9(3)22-16(12)24/h6-8H,1-5H3,(H2,20,25)(H,23,26) |
InChI Key |
NPSBCYJHCZKBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC3=C(C(=C(S3)C(=O)N)C)C(=O)OC(C)C)C |
Origin of Product |
United States |
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